4-(methoxycarbonyl)phenyl 4-tert-butylbenzoate
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Description
Synthesis Analysis
The synthesis of compounds related to 4-(methoxycarbonyl)phenyl 4-tert-butylbenzoate involves multiple steps, including alkylation, diazotization, coupling, hydrogenation, and esterification. For example, 5-Chloro-2-[2-hydroxy-3-tert-butyl-5-(2-methoxycarbonylethyl)-phenyl]-2H-benzotriazole was synthesized from 4-hydroxybenzenepropanoic acid methyl ester through such processes with a yield of 36.83% based on methyl 4-hydroxybenzenepropanoate, indicating the complexity and precision required in the synthesis of these compounds (Hu Xiao-bo, 2006).
Molecular Structure Analysis
The molecular structure of related compounds shows significant interaction and arrangement, such as hydrogen-bonded chains and aggregates. For instance, hydrogen-bonded chains in 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole indicate the importance of hydrogen bonding in the structural stability and self-assembly of these molecules (R. Abonía et al., 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound analogs can be influenced by various factors, including the presence of functional groups and the molecular environment. For example, the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes shows that functional groups and catalysts play a crucial role in determining the outcomes of chemical reactions (Cristina Jiménez-Rodríguez et al., 2005).
Physical Properties Analysis
The physical properties, such as phase transition behavior and thermal stability of compounds similar to this compound, are of significant interest. The mesomorphic properties of orthopalladated complexes of laterally substituted azobenzene derivatives demonstrate how molecular design can influence the thermotropic phase transition behavior and stability of materials (N. Hoshino et al., 1991).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, susceptibility to hydrolysis, or capacity to form specific bonds, define the applications and functionalities of these compounds. Investigations into the electro-methoxylation reaction of tert-butylcatechol and dihydroxybenzaldehyde in methanol reveal the complexity of chemical behavior and the potential for synthesizing novel derivatives with targeted properties (D. Nematollahi et al., 2000).
Safety and Hazards
properties
IUPAC Name |
(4-methoxycarbonylphenyl) 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-19(2,3)15-9-5-14(6-10-15)18(21)23-16-11-7-13(8-12-16)17(20)22-4/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABSHWQXWIMTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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